(2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLKNNPDSDWHY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15BrO2, with a molecular weight of approximately 319.21 g/mol. The compound features a bromophenyl group and an ethoxyphenyl group attached to a prop-2-en-1-one backbone, contributing to its unique chemical properties.
Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 9.76 - 40.83 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 17.14 - 69.67 | ROS formation and modulation of apoptotic pathways |
| K562 (Leukemia) | 3.94 - 9.22 | Inhibition of tumor invasion and migration |
Studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The antibacterial properties of chalcones are well-documented, with studies revealing that this compound demonstrates effective inhibition against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | ≤ 0.94 |
| B. subtilis | ≤ 1.16 |
| P. aeruginosa | ≤ 1.16 |
The presence of the bromine atom in the structure has been associated with enhanced antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
Chalcones have also been evaluated for their anti-inflammatory effects. The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in managing conditions characterized by inflammation.
Case Studies
Several studies have highlighted the efficacy of chalcone derivatives in various biological assays:
- Cytotoxic Evaluation : A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
- Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multiple pathogens, establishing its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and features a structure characterized by two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The synthesis typically employs the Claisen-Schmidt condensation reaction , where 3-bromoacetophenone reacts with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, usually under reflux conditions in solvents like ethanol or methanol.
Chalcone derivatives are known for their wide range of biological activities, including:
- Anticancer Properties : Research indicates that (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer activity. It may inhibit key enzymes involved in cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that similar chalcone derivatives can disrupt the cell cycle and promote programmed cell death .
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against several bacterial strains. The presence of bromine and ethoxy groups enhances its lipophilicity, which may improve membrane permeability and bioavailability, making it effective against pathogens .
- Anti-inflammatory Effects : Some studies suggest that chalcones can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Material Science Applications
Chalcone derivatives also find utility in material science due to their unique optical properties:
- Non-linear Optical Properties : The compound exhibits promising non-linear optical characteristics, making it suitable for applications in photonics and optoelectronics. Its ability to transmit blue light effectively positions it as a candidate for advanced optical materials .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Structure | Contains a methyl group instead of an ethyl group. |
| (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Features a methoxy group, influencing electronic properties. |
| (2E)-1-(3-Bromophenyl)-3-(phenyl)prop-2-en-1-one | Structure | Lacks the ethyl group, potentially affecting lipophilicity. |
The presence of both bromine and ethoxy groups in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this chalcone derivative against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₁₅BrO₂
- Average Mass : 331.21 g/mol
- Stereochemistry : The (2E) configuration ensures a planar geometry, critical for conjugation and π-π stacking in crystal lattices .
Comparison with Structurally Similar Compounds
Substituent Variations in Bromophenyl Chalcones
Chalcones with brominated aromatic rings exhibit distinct electronic and steric effects. Key examples include:
Analysis :
- Electronic Effects : Bromine's electron-withdrawing nature increases electrophilicity, enhancing reactivity in cross-coupling reactions or biological target interactions .
- Steric Effects : Bulky substituents (e.g., thiazole in ) reduce molecular packing efficiency, as seen in lower melting points compared to the ethoxy-substituted target compound.
Ethoxyphenyl Chalcone Analogues
Ethoxy groups (-OCH₂CH₃) influence solubility and intermolecular interactions:
Analysis :
- Supramolecular Arrangements : Ethoxy groups participate in C–H⋯O hydrogen bonds, stabilizing crystal lattices. This contrasts with methoxy groups, which offer fewer conformational freedoms .
- Biological Activity: Ethoxy-substituted chalcones show moderate antiviral activity but lower potency than dimethylamino derivatives (e.g., PAAPA in ).
Hybrid Chalcones with Heterocyclic Moieties
Incorporation of heterocycles modifies bioactivity and electronic properties:
Analysis :
- Bioactivity Enhancement : Indole and pyrazine moieties improve DNA-binding affinity, as seen in anticancer and antimicrobial studies .
- Electronic Modulation: Heterocycles alter charge distribution, affecting redox potentials and interaction with biological targets.
Critical Research Findings and Trends
- Crystallography : The target compound’s planar (2E) configuration facilitates dense molecular packing, similar to fluorophenyl analogues .
- Nonlinear Optics: The hyperpolarizability of (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is significantly higher than non-brominated chalcones, making it suitable for optoelectronic applications .
- Biological Performance : While bromine enhances target binding, ethoxy groups improve solubility, balancing potency and bioavailability .
Data Tables
Table 1: Structural and Electronic Comparison
Preparation Methods
Claisen-Schmidt Condensation: Core Methodology
Reaction Mechanism
The synthesis involves base-catalyzed condensation between 3-bromoacetophenone and 4-ethoxybenzaldehyde . The mechanism proceeds through three stages:
- Enolate Formation : Deprotonation of 3-bromoacetophenone by a strong base (e.g., NaOH) generates an enolate ion.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration : Elimination of water yields the α,β-unsaturated ketone, with the E-configuration favored due to conjugation stabilization.
Standard Laboratory Protocol
Reagents and Conditions:
- Ketone : 3-Bromoacetophenone (1.0 equiv)
- Aldehyde : 4-Ethoxybenzaldehyde (1.2 equiv)
- Base : 40% NaOH or KOH (catalytic)
- Solvent : Ethanol or methanol (reflux, 6–8 hr)
- Yield : 68–82% after recrystallization.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 10–12 M KOH | Maximizes enolate formation |
| Solvent Polarity | Ethanol > Methanol | Enhances solubility of intermediates |
| Temperature | 70–80°C (reflux) | Accelerates dehydration |
| Reaction Time | 6–8 hours | Prevents side reactions |
Optimization Strategies for Enhanced Efficiency
Catalyst Modifications
Alternative catalysts improve reaction kinetics and selectivity:
| Catalyst System | Conditions | Yield Improvement |
|---|---|---|
| Ultrasound-assisted | 40 kHz, 50°C, 3 hr | 89% |
| Phase-transfer (TBAB) | H₂O/CH₂Cl₂, RT | 78% |
| Microwave irradiation | 300 W, 15 min | 92% |
Ultrasound and microwave methods reduce reaction times by 50–70% compared to conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
Waste Management
- Neutralization : Spent base treated with HCl to pH 6–7
- Solvent Recovery : Ethanol distilled and reused (85% recovery rate)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Conventional | 75 | 98 | 95:5 | Moderate |
| Ultrasound-assisted | 89 | 99 | 97:3 | High |
| Microwave | 92 | 99 | 98:2 | Limited |
Microwave methods achieve the highest yields but face energy-intensive scaling challenges.
Purification and Characterization
Recrystallization
Challenges and Mitigation Strategies
Steric Hindrance
The 3-bromo substituent on the acetophenone ring slows enolate formation. Using bulky bases (e.g., LDA) or polar aprotic solvents alleviates this issue.
Isomeric Purity
Maintaining E-configuration requires:
- Strict temperature control (<100°C)
- Acid-free conditions to prevent isomerization
Q & A
Basic: What are the common synthetic routes for preparing (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 4-ethoxybenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Key factors include:
- Temperature : Elevated temperatures (50–60°C) accelerate condensation but may require reflux control to prevent side reactions like aldol adduct formation.
- Solvent polarity : Methanol improves solubility of intermediates compared to ethanol, enhancing yields (typically 60–85%).
- Catalyst optimization : Solid-supported bases (e.g., MgO) reduce purification steps and improve purity (>95% by HPLC) .
Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated chalcones like this compound?
Single-crystal X-ray diffraction (SCXRD) at 100 K with Cu Kα radiation (λ = 1.54184 Å) confirms:
- E-configuration : Trans-vinylic protons exhibit a dihedral angle of ~180° between the aryl rings.
- Halogen positioning : Bromine at the 3-phenyl position forms weak C–Br···π interactions (3.4–3.6 Å), influencing crystal packing.
- Non-merohedral twinning : Detwinning algorithms (e.g., TwinRotMat) refine data to achieve R-factors <0.05, validated by SHELXL97 .
Basic: What spectroscopic techniques confirm the structural integrity of this chalcone?
- NMR : Trans-vinylic protons (δ 7.3–7.8 ppm, J = 12–16 Hz) confirm the E-configuration. 13C NMR identifies the ketone (δ ~190 ppm) and ethoxy (δ ~63 ppm) groups.
- IR : Strong carbonyl stretch at ~1650 cm⁻¹ and C-O ether bond at ~1250 cm⁻¹.
- HRMS : Molecular ion [M+H]+ at m/z 345.0 (calculated: 345.03) validates purity .
Advanced: How do computational methods like DFT aid in understanding electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity. Bromine lowers LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack.
- Electrostatic potential maps : Highlight electron-deficient regions at the carbonyl and bromine sites, guiding derivatization strategies.
- TD-DFT : Simulates UV-Vis spectra (λmax ~320 nm), correlating with experimental conjugation effects .
Basic: What chemical reactions are typical for this compound, and how are derivatives synthesized?
- Michael addition : Reacts with amines (e.g., pyrrolidine) in THF at 25°C to form β-amino ketones (yield: 70–80%).
- Epoxidation : Treatment with H2O2/NaOH yields epoxides, confirmed by 1H NMR (δ 4.2–4.5 ppm, AB system).
- Suzuki coupling : Bromine undergoes cross-coupling with arylboronic acids using Pd(PPh3)4 (80°C, DMF), yielding biaryl derivatives (e.g., 4-methoxyphenyl analog) .
Advanced: How are contradictions between theoretical and experimental data resolved?
Discrepancies in dipole moments or reaction rates require:
- Solvent correction : Polarizable Continuum Models (PCM) adjust for solvent effects (e.g., ethanol’s ε = 24.3).
- Basis set recalibration : Switching to def2-TZVP improves accuracy for halogen electronegativity.
- Crystallographic validation : Overlaying DFT-optimized geometries with SCXRD data resolves stereochemical mismatches .
Basic: How do bromine and ethoxy substituents influence biological activity?
- Bromine : Enhances lipophilicity (logP ~3.5) and DNA intercalation, as shown in ethidium bromide displacement assays.
- Ethoxy group : Reduces cytotoxicity (IC50 > 50 μM in HEK293 cells) while maintaining antimicrobial potency (MIC = 4 μg/mL against S. aureus) .
Advanced: What crystallographic challenges arise from non-merohedral twinning?
- Data integration : Overlapped reflections are deconvoluted using Hooft parameters (y = 0.035) in CrysAlis PRO.
- Space group determination : Monoclinic P21/c is confirmed via systematic absence checks.
- Halogen interactions : Br···Br contacts (3.5 Å) and π-π stacking (3.8 Å) stabilize the lattice, validated by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
